1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Overview
Description
The compound you mentioned seems to be a complex organic molecule that contains a pyrazole ring, a nitrophenyl group, and a tetramethyl-1,3,2-dioxaborolane group. Pyrazole is a basic aromatic ring with two nitrogen atoms. Nitrophenyl groups are often used in organic synthesis because of their ability to act as leaving groups. Tetramethyl-1,3,2-dioxaborolane is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a nitro group might make the compound more reactive. The boronic ester could make the compound useful in cross-coupling reactions .Scientific Research Applications
Synthesis and Characterization
- A study by Liao et al. (2022) focused on the synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives, confirming their structure using various spectroscopic methods and X-ray diffraction. This research contributes to the understanding of pyrazole derivatives as potential raw materials for various applications (Liao, Liu, Wang, & Zhou, 2022).
- Another study by Yang et al. (2021) also focused on synthesis and characterization of a similar pyrazole derivative, emphasizing its potential as an organic intermediate with applications in chemical synthesis (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Crystal Structure and DFT Studies
- The crystal structure and Density Functional Theory (DFT) studies of pyrazole derivatives have been extensively researched. The studies provide insights into the molecular structure, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the chemical properties and potential applications of these compounds (Yang et al., 2021).
Biological Activities
- Research by Titi et al. (2020) demonstrated that pyrazole derivatives have potential antitumor, antifungal, and antibacterial properties. This suggests their applicability in developing new pharmaceuticals and treatments for various diseases (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Molecular Modeling and Docking Studies
- Molecular modeling and docking studies of pyrazole derivatives, as explored by Kumar et al. (2022), provide insights into their interactions with biological targets, which is valuable for drug design and development (Kumar, Chandra, Rajesh, Doreswamy, Sunilkumar, Nair, & Bajpai, 2022).
Future Directions
The future directions for a compound depend on its properties and potential applications. Compounds with boronic esters are of interest in organic synthesis, particularly in cross-coupling reactions . Therefore, this compound could potentially be of interest in the development of new synthetic methodologies.
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BN3O4/c1-15(2)16(3,4)24-17(23-15)13-9-18-19(11-13)10-12-7-5-6-8-14(12)20(21)22/h5-9,11H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJMWWDVFERJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127944 | |
Record name | 1-[(2-Nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430751-22-6 | |
Record name | 1-[(2-Nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1430751-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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